N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H8ClN3O5 and its molecular weight is 321.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.0152481 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticonvulsant Activity
N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide and its derivatives have been synthesized and evaluated for their anticonvulsant properties. Studies have shown that certain derivatives, like N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, demonstrate significant efficiency in maximal electroshock-induced seizure (MES) tests in mice. These findings suggest the potential of these compounds in the development of anticonvulsant medications (Bailleux et al., 1995).
Crystal Structure and Synthesis
The compound has been a subject of study in crystallography and synthetic chemistry. Research on regio- and stereo-synthesis of this compound derivatives has provided insights into the molecular structure and properties, including crystal structure determined by single-crystal X-ray diffraction methods (Samimi, 2016).
Antitumor Activity and Spectroscopic Properties
Studies involving derivatives like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have shown potential antitumor activities. These compounds were characterized using spectroscopic methods and investigated for their structure-property relationships, showing promising results in anticancer assays (He et al., 2014).
Synthesis and Characterization of Derivatives
Different N,N-diacylaniline derivatives, including variants of this compound, have been synthesized and characterized, with studies focusing on their molecular structure and vibrational properties using density functional theory (DFT) calculations (Al‐Sehemi et al., 2017).
Synthesis of Polyimides
This compound and related compounds have been used in the synthesis of novel polyimides, which are important for various industrial applications. These studies focus on the preparation, characterization, and properties of these polyimides, demonstrating their thermal stability and potential for advanced technologies (Mehdipour‐Ataei et al., 2004).
Anticancer Properties of Derivatives
Derivatives of this compound have been explored for their anticancer properties. Studies have investigated the molecular structure, vibrational properties, and in vitro cytotoxicity against various human cancer cell lines, showing significant activity in some cases (Pandey et al., 2019).
Scientific Research Applications of this compound
Synthesis and Anticonvulsant Activity
This compound and its derivatives have been synthesized and evaluated for anticonvulsant properties. Studies show that certain derivatives, like N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide, demonstrate significant efficiency in maximal electroshock-induced seizure (MES) tests in mice, suggesting their potential in the development of anticonvulsant medications (Bailleux et al., 1995).
Crystal Structure and Synthesis
The compound has been studied in crystallography and synthetic chemistry. Research on regio- and stereo-synthesis of this compound derivatives has provided insights into the molecular structure and properties, including crystal structure determined by single-crystal X-ray diffraction methods (Samimi, 2016).
Antitumor Activity and Spectroscopic Properties
Studies involving derivatives like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have shown potential antitumor activities. These compounds were characterized using spectroscopic methods and investigated for their structure-property relationships, showing promising results in anticancer assays (He et al., 2014).
Synthesis and Characterization of Derivatives
Different N,N-diacylaniline derivatives, including variants of this compound, have been synthesized and characterized. Studies focus on their molecular structure and vibrational properties using density functional theory (DFT) calculations (Al‐Sehemi et al., 2017).
Synthesis of Polyimides
This compound and related compounds have been used in the synthesis of novel polyimides, which are important for various industrial applications. These studies focus on the preparation, characterization, and properties of these polyimides, demonstrating their thermal stability and potential for advanced technologies (Mehdipour‐Ataei et al., 2004).
Anticancer Properties of Derivatives
Derivatives of this compound have been explored for their anticancer properties. Studies have investigated the molecular structure, vibrational properties, and in vitro cytotoxicity against various human cancer cell lines, showing significant activity in some cases (Pandey et al., 2019).
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-11-7-10(17(21)22)5-6-12(11)15-13(18)8-1-3-9(4-2-8)16(19)20/h1-7H,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSFZJOMMBPTAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343668 | |
Record name | N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14105-73-8 | |
Record name | N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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